[1,2,5]Thiadiazolo[3,4-b]pyridine

Catalog No.
S13612813
CAS No.
26147-88-6
M.F
C5H3N3S
M. Wt
137.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,2,5]Thiadiazolo[3,4-b]pyridine

CAS Number

26147-88-6

Product Name

[1,2,5]Thiadiazolo[3,4-b]pyridine

IUPAC Name

[1,2,5]thiadiazolo[3,4-b]pyridine

Molecular Formula

C5H3N3S

Molecular Weight

137.16 g/mol

InChI

InChI=1S/C5H3N3S/c1-2-4-5(6-3-1)8-9-7-4/h1-3H

InChI Key

FLJNBJNOOHZYSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2N=C1

[1,2,5]Thiadiazolo[3,4-b]pyridine is a heterocyclic compound characterized by a fused thiadiazole and pyridine structure. This compound consists of a five-membered thiadiazole ring fused to a pyridine ring, which contributes to its unique electronic properties. The electron-deficient nature of [1,2,5]thiadiazolo[3,4-b]pyridine makes it an effective electron acceptor in various applications, particularly in organic electronics and photovoltaic devices. Its molecular structure allows for significant interactions with donor materials, enhancing its utility in dye-sensitized solar cells and other organic semiconductor applications.

The chemical reactivity of [1,2,5]thiadiazolo[3,4-b]pyridine primarily involves nucleophilic aromatic substitution reactions. These reactions can be facilitated by the presence of electron-rich nucleophiles that can attack the electron-deficient carbon atoms in the thiadiazole ring. Additionally, cross-coupling techniques such as Buchwald-Hartwig and Ullmann reactions have been successfully employed to modify the compound's structure by introducing various substituents .

Research indicates that [1,2,5]thiadiazolo[3,4-b]pyridine exhibits potential biological activity. Some studies have highlighted its role as an antimicrobial agent and its ability to inhibit certain cancer cell lines. For instance, derivatives of thiadiazole-pyridines have shown promising cytotoxicity against various cancer cell lines through mechanisms involving the inhibition of protein kinases such as Epidermal Growth Factor Receptor Tyrosine Kinase . Furthermore, compounds similar to [1,2,5]thiadiazolo[3,4-b]pyridine have demonstrated a range of biological activities including antimicrobial and anti-inflammatory effects .

The synthesis of [1,2,5]thiadiazolo[3,4-b]pyridine typically involves several methods:

  • Nucleophilic Aromatic Substitution: This method allows for the introduction of various nucleophiles onto the aromatic ring.
  • Cross-Coupling Reactions: Techniques such as Buchwald-Hartwig and Ullmann reactions are utilized to form new carbon-carbon bonds.
  • Cyclization Reactions: These can be employed to construct the fused thiadiazole-pyridine core from simpler precursors.

For example, one efficient synthetic route involves starting from 2,3-diaminomaleonitrile and applying specific reagents under controlled conditions to yield [1,2,5]thiadiazolo[3,4-b]pyridine derivatives in good yields .

The applications of [1,2,5]thiadiazolo[3,4-b]pyridine are diverse:

  • Organic Electronics: Its electron-deficient properties make it suitable for use in organic photovoltaics and light-emitting diodes.
  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Material Science: The compound's unique electronic properties allow for its use in designing novel materials with specific optical or electronic characteristics.

Interaction studies involving [1,2,5]thiadiazolo[3,4-b]pyridine have focused on its role as an electron acceptor in donor-acceptor systems. These studies demonstrate that the compound can effectively stabilize charge-separated states when paired with suitable donor materials. The efficiency of charge transfer processes has been evaluated using spectroscopic techniques and electrochemical measurements. This property is particularly important for applications in organic solar cells where efficient charge separation is critical for device performance.

Several compounds share structural or functional similarities with [1,2,5]thiadiazolo[3,4-b]pyridine. Notable examples include:

  • Pyridine: A basic heterocyclic organic compound that serves as a precursor for many derivatives.
  • Thiadiazole: A five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom; known for its biological activity.
  • Benzothiadiazole: A fused ring system that combines benzene and thiadiazole; often used in organic electronics.

Comparison Table

CompoundStructure TypeNotable Properties
[1,2,5]Thiadiazolo[3,4-b]pyridineThiadiazole-PyridineElectron-deficient; potential anticancer activity
PyridineSimple HeterocycleBasic; used widely in pharmaceuticals
ThiadiazoleSimple HeterocycleDiverse biological activities
BenzothiadiazoleFused Ring SystemUsed in organic electronics

The uniqueness of [1,2,5]thiadiazolo[3,4-b]pyridine lies in its specific electronic properties derived from the combination of thiadiazole and pyridine moieties. This combination enhances its effectiveness as an electron acceptor while also providing avenues for biological activity that may not be present in simpler compounds like pyridine or thiadiazole alone.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Exact Mass

137.00476828 g/mol

Monoisotopic Mass

137.00476828 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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